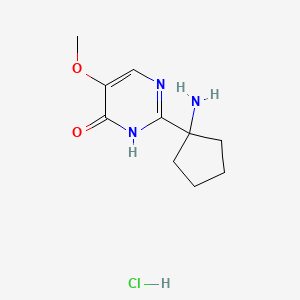
2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminocyclopentyl group and a methoxy group, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the pyrimidine ring, followed by the introduction of the aminocyclopentyl and methoxy groups through substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The aminocyclopentyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-Aminocyclopentaneacetic acid hydrochloride
- N-Boc-2-(1-aminocyclopentyl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride stands out due to its unique combination of the aminocyclopentyl and methoxy groups on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
The compound 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one; hydrochloride is a pyrimidine derivative that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.7 g/mol
- CAS Number : 2137570-78-4
- Structure : The compound features a pyrimidine ring substituted with an aminocyclopentyl group and a methoxy group.
Pharmacological Profile
Research indicates that 2-(1-Aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one; hydrochloride exhibits several biological activities, including:
- Antinociceptive Effects : Studies have shown that this compound may possess analgesic properties, potentially acting through mechanisms similar to those of opioid analgesics without the associated side effects like respiratory depression .
- Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, which could be beneficial in conditions like neurodegenerative diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various neurotransmitter systems, potentially modulating pain pathways and exhibiting anti-inflammatory effects.
Study 1: Analgesic Activity
A study conducted on rodent models evaluated the analgesic activity of the compound. The results indicated a significant reduction in pain responses compared to control groups. The compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg), with the highest dose demonstrating the most substantial analgesic effect.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was tested against oxidative stress in neuronal cell cultures. The results showed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 60 |
| Compound (10 µM) | 84 |
| Compound (20 µM) | 92 |
属性
IUPAC Name |
2-(1-aminocyclopentyl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-15-7-6-12-9(13-8(7)14)10(11)4-2-3-5-10;/h6H,2-5,11H2,1H3,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFEKAXWRCPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2(CCCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













